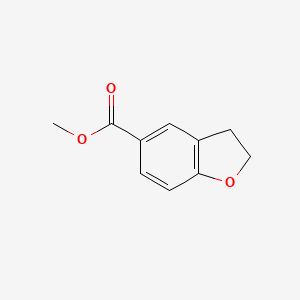

Methyl 2,3-dihydrobenzofuran-5-carboxylate

Übersicht

Beschreibung

Methyl 2,3-dihydrobenzofuran-5-carboxylate (MDBF-5-C) is a heterocyclic compound with a molecular weight of 218.27 g/mol. It is a member of the benzofuran family, which is a class of organic compounds that contain a benzene ring fused to a five-membered ring. MDBF-5-C has numerous applications in the scientific research field, ranging from synthesis to biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

Benzofuran compounds, which include Methyl 2,3-dihydrobenzofuran-5-carboxylate, have been shown to possess strong anti-tumor activities . They have been utilized as anticancer agents and are potential natural drug lead compounds .

Antibacterial Properties

These compounds have also demonstrated significant antibacterial properties . This makes them valuable in the development of new antibacterial agents .

Anti-Oxidative Effects

Benzofuran derivatives have been found to exhibit anti-oxidative activities . This property can be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Applications

Research has shown that benzofuran compounds have anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anti-Inflammatory Uses

Benzofuran derivatives have been found to possess anti-inflammatory activities . This makes them potential candidates for the development of anti-inflammatory drugs .

Alzheimer’s Disease Treatment

An oral active and blood–brain barrier permeable benzofuran analog has been found to exhibit potent anti-amyloid aggregation activity, which can provide an alternative treatment for Alzheimer’s disease .

Anti-Parasitic Properties

Benzofuran compounds have been found to have anti-parasitic activities . This makes them potential candidates for the development of anti-parasitic drugs .

Bone Anabolic Agent

Benzofuran derivatives can also be used as bone anabolic agents . This opens up possibilities for their use in the treatment of bone-related diseases .

Wirkmechanismus

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Methyl 2,3-dihydrobenzofuran-5-carboxylate is an area that requires further investigation . Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity of the compound.

Eigenschaften

IUPAC Name |

methyl 2,3-dihydro-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGLJPYOFQPEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384894 | |

| Record name | methyl 2,3-dihydrobenzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-dihydrobenzofuran-5-carboxylate | |

CAS RN |

588702-80-1 | |

| Record name | methyl 2,3-dihydrobenzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

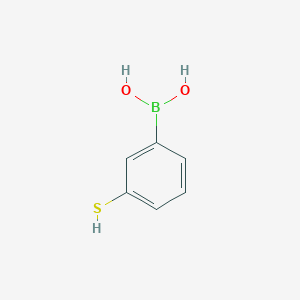

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of discovering this new Methyl 2,3-dihydrobenzofuran-5-carboxylate derivative?

A1: This newly identified compound, while structurally similar to other radstrictins, expands the chemical diversity within this family. Although it did not exhibit antimicrobial activity against bovine mastitis pathogens [], its discovery highlights the Atacama Desert's potential as a source of novel chemical entities. Further research could explore its activity against other targets or its potential as a scaffold for synthetic modification.

Q2: What analytical techniques were crucial in characterizing this novel compound?

A2: The researchers employed a combination of high-resolution liquid chromatography-mass spectrometry (HR-LCMS) alongside one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of the isolated compound []. These techniques provided crucial information about the compound's molecular weight, elemental composition, and connectivity of atoms within the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one](/img/structure/B1586412.png)